methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is not fully understood. However, it is believed to interact with specific biological molecules, leading to changes in their function or activity. This compound has been shown to bind to certain proteins and enzymes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate can have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate in lab experiments is its potential as a fluorescent probe. This compound can be used to detect and image specific biological molecules, providing researchers with a valuable tool for studying cellular processes. However, one limitation of this compound is its limited availability and the specialized equipment and expertise required for its synthesis.
Zukünftige Richtungen
There are several potential future directions for research involving methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate. One area of interest is its use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, researchers may continue to explore its use as a fluorescent probe for studying biological molecules and cellular processes.
Synthesemethoden
The synthesis of methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate involves a multi-step process that requires the use of several reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available commercially and requires specialized equipment and expertise to produce.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has been studied for its potential applications in various fields of research. One area of interest is its use as a fluorescent probe for detecting and imaging biological molecules. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C15H12BrN3O4S |
---|---|
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
methyl 3-[[5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H12BrN3O4S/c1-22-15(21)13-11(4-5-24-13)18-14(20)12-3-2-10(23-12)8-19-7-9(16)6-17-19/h2-7H,8H2,1H3,(H,18,20) |
InChI-Schlüssel |
KVCOXRAXWPLVQU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Kanonische SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.